N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide
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Overview
Description
“N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide” is also known as Apixaban . It’s a direct inhibitor of activated factor X (FXa) and is in development for the prevention and treatment of various thromboembolic diseases .
Molecular Structure Analysis
The molecular formula of Apixaban is C25H25N5O4 . It’s a complex molecule with multiple functional groups, including a methoxyphenyl group, a furan ring, a carboxamide group, and a piperidinyl group .Chemical Reactions Analysis
Apixaban acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM −1 /s .Scientific Research Applications
Pharmacokinetics and Antiprotozoal Applications
- Furan-2-carboxamide derivatives have been studied for their pharmacokinetic properties and potential antiprotozoal applications. For example, studies on DB289 and DB75, which are related to furan-2-carboxamide structures, have shown efficacy against African trypanosomiasis, Pneumocystis carinii pneumonia, and malaria, highlighting the significance of furan-2-carboxamide derivatives in the development of new antiprotozoal agents (Midgley et al., 2007).
Anti-Inflammatory and Analgesic Properties
- Novel benzodifuranyl compounds, including structures related to furan-2-carboxamide, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have shown promising COX-2 selectivity, with significant potential for the treatment of inflammation and pain management (Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Activities
- Furan-3-carboxamides have been synthesized and tested for their antimicrobial and antifungal activities, demonstrating significant efficacy against a range of microorganisms. This suggests that derivatives of furan-2-carboxamide could potentially be developed into effective antimicrobial and antifungal agents (Zanatta et al., 2007).
Anticancer Applications
- Compounds structurally related to furan-2-carboxamide have been explored for their anticancer properties. For example, synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including furan-2-carboxamide motifs, have been conducted, with some showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer treatment (Hassan et al., 2014).
Mechanism of Action
Target of Action
The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide, also known as apixaban, is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. The compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high selectivity for FXa over other human coagulation proteases .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This binding prevents FXa from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade .
Biochemical Pathways
By inhibiting FXa, apixaban disrupts the coagulation cascade, reducing thrombin generation . Although apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . Thrombin is a potent platelet activator, so its reduction leads to decreased platelet aggregation and, consequently, antithrombotic efficacy .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa and the subsequent reduction in thrombin generation result in a dose-dependent antithrombotic efficacy . Pre-clinical studies of apixaban in animal models have demonstrated this efficacy at doses that preserved hemostasis .
Action Environment
The action, efficacy, and stability of apixaban can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics due to potential drug-drug interactions . Apixaban has been found to have a low potential for such interactions . Furthermore, physiological conditions such as renal function can impact the elimination of apixaban .
Biochemical Analysis
Biochemical Properties
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is a direct inhibitor of activated factor X (FXa), a crucial enzyme in the coagulation cascade . It has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity .
Cellular Effects
In cellular processes, this compound indirectly inhibits platelet aggregation by reducing thrombin generation . This effect on cellular function can influence cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically factor Xa . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Temporal Effects in Laboratory Settings
It is known that it has good bioavailability, low clearance, and a small volume of distribution in animals and humans .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . It has demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Metabolic Pathways
The metabolic pathways of this compound involve renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans .
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-14-8-7-12(18-17(21)15-5-4-10-23-15)11-13(14)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXGOMCWCSVLGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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